Benzidine

Description

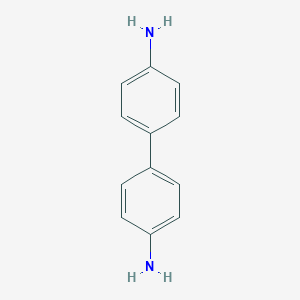

Structure

3D Structure

Properties

IUPAC Name |

4-(4-aminophenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8H,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFACYLZERDEVSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2, Array | |

| Record name | BENZIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/223 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0224 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26997-10-4, Array | |

| Record name | [1,1′-Biphenyl]-4,4′-diamine, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26997-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2020137 | |

| Record name | C.I. Azoic Diazo Component 112 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Benzidine appears as a grayish-yellow to grayish-red, crystalline solid. Toxic by ingestion, inhalation, and skin absorption. Combustion produces toxic oxides of nitrogen. Used to make other chemicals and in chemical and biological analysis., Grayish-yellow, reddish-gray, or white crystalline powder. Note: Darkens on exposure to air and light; [NIOSH], Solid, COLOURLESS OR REDDISH CRYSTALLINE POWDER. TURNS DARK ON EXPOSURE TO AIR AND LIGHT., Grayish-yellow, reddish-gray, or white crystalline powder. [Note: Darkens on exposure to air and light.] | |

| Record name | BENZIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/223 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/87 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Benzidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041835 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BENZIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0224 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Benzidine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0051.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

752 °F at 740 mmHg (NTP, 1992), 401 °C, 752 °F | |

| Record name | BENZIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/223 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/948 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0224 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Benzidine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0051.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992), 1 g dissolves in 2500 ml cold water; 1 g dissolves in 107 ml boiling water; 1 g dissolves in 5 ml boiling alcohol; 1 g dissolves in 50 ml ether, In water, 322 mg/l @ 25 °C, 0.322 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C:, (54 °F): 0.04% | |

| Record name | BENZIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/223 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/948 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benzidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041835 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BENZIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0224 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Benzidine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0051.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

2.15 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.250 @ 20 °C/4 °C, 1.3 g/cm³, 1.25 | |

| Record name | BENZIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/223 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/948 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0224 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Benzidine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0051.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

6.36 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 6.36 (Air = 1), Relative vapor density (air = 1): 6.4 | |

| Record name | BENZIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/223 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/948 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0224 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

Low (NIOSH, 2023), 0.0000009 [mmHg], Low | |

| Record name | BENZIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/223 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/87 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Benzidine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0051.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

SEMIDINES & O,O- & O,P-BENZIDINES ARE PRODUCTS OF ITS MFR FROM HYDRAZOBENZENE. | |

| Record name | BENZIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/948 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White or slightly-reddish, crystalline powder, Grayish-yellow, reddish-gray, or white crystalline powder [Note: Darkens on exposure to air and light]. | |

CAS No. |

92-87-5 | |

| Record name | BENZIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/223 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4,4′-Diaminodiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BENZIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146476 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [1,1'-Biphenyl]-4,4'-diamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Azoic Diazo Component 112 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.000 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2X02101HVF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BENZIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/948 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benzidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041835 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BENZIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0224 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Benzidine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/DC92DDA8.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

262 °F (NTP, 1992), 120 °C, 239 °F | |

| Record name | BENZIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/223 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/948 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benzidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041835 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BENZIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0224 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Benzidine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0051.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

Benzidine: A Comprehensive Technical Guide to its Chemical Properties and Hazards

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzidine, a synthetic aromatic amine, has been historically significant in the dye manufacturing industry. However, its use has been drastically curtailed due to its classification as a known human carcinogen. This technical guide provides an in-depth overview of the chemical and physical properties of this compound, its associated hazards, and the molecular mechanisms underlying its toxicity. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals who may encounter this compound or its derivatives in their work, require an understanding of its toxicological profile for risk assessment, or are involved in the study of aromatic amine-induced carcinogenesis. The guide includes a compilation of quantitative data, detailed experimental protocols for relevant assays, and visual representations of key biological pathways and experimental workflows to facilitate a thorough understanding of this hazardous compound.

Chemical and Physical Properties

This compound ([1,1'-biphenyl]-4,4'-diamine) is a crystalline solid that can appear as grayish-yellow, white, or reddish-gray.[1] It is a manufactured chemical and does not occur naturally.[2] Upon exposure to air and light, this compound tends to darken.[3]

Identifiers and General Properties

| Property | Value | Reference(s) |

| IUPAC Name | [1,1'-Biphenyl]-4,4'-diamine | [1] |

| CAS Number | 92-87-5 | [1] |

| Molecular Formula | C₁₂H₁₂N₂ | [1] |

| Molecular Weight | 184.24 g/mol | [1] |

| Appearance | Grayish-yellow, white, or reddish-gray crystalline powder | [1][3] |

Physicochemical Data

The physicochemical properties of this compound are crucial for understanding its environmental fate, transport, and bioavailability.

| Property | Value | Reference(s) |

| Melting Point | 122-128 °C | [4] |

| Boiling Point | 400-402 °C | [4] |

| Water Solubility | 0.322 g/L at 25 °C | [5] |

| log Kow (Octanol-Water Partition Coefficient) | 1.34 | [3][5] |

| Vapor Pressure | 8.98 x 10⁻⁷ mmHg at 25 °C | [5] |

| pKa (Strongest Basic) | 4.73 | [6] |

| Density | 1.25 g/cm³ | [4] |

Hazards and Toxicology

This compound is a well-documented human carcinogen, with the primary target organ being the urinary bladder.[4][7] Exposure can occur through inhalation, ingestion, or dermal contact.[8] Various national and international health organizations have classified this compound based on its carcinogenicity.

Regulatory Classification and Exposure Limits

| Organization | Classification/Recommendation | Reference(s) |

| IARC | Group 1: Carcinogenic to humans | [4] |

| NTP | Known to be a human carcinogen | [4] |

| OSHA | Regulated Carcinogen; Recommends limiting exposure to the lowest feasible level. | [7] |

| NIOSH | Recommends that exposure to occupational carcinogens be limited to the lowest feasible concentration. | [9] |

| ACGIH | A1: Confirmed Human Carcinogen | [3] |

Acute and Chronic Toxicity

Acute exposure to this compound can cause nausea and vomiting.[10] Chronic exposure is strongly associated with an increased risk of bladder cancer.[4][8] Animal studies have also shown that this compound can induce tumors in the liver, kidneys, and mammary glands.[11]

| Toxicity Data | Value | Species | Reference(s) | |---|---|---| | LD50 (Oral) | 309 mg/kg | Rat |[1][12] | | LD50 (Oral) | 214 mg/kg | Mouse |[1] |

Mechanism of Carcinogenicity

The carcinogenicity of this compound is a multi-step process involving metabolic activation to reactive intermediates that can form covalent adducts with DNA, leading to mutations and the initiation of cancer.

Metabolic Activation

This compound is metabolized in the liver by cytochrome P450 (CYP) enzymes, particularly CYP1A2, and arylamine N-acetyltransferases (NATs), such as NAT1 and NAT2.[2][13] This process can lead to the formation of N-hydroxy-N'-acetylthis compound, a proximate carcinogen, which can be further activated in the bladder. Peroxidative activation, particularly by prostaglandin H synthase, is another significant pathway in extrahepatic tissues like the urothelium.[14]

Signaling Pathways in this compound-Induced Carcinogenesis

Recent research has implicated specific signaling pathways in the progression of this compound-associated cancers.

This compound has been shown to induce the epithelial-mesenchymal transition (EMT) in human bladder cancer cells through the activation of the Extracellular signal-Regulated Kinase 5 (ERK5) pathway.[1][3][4][7] Activation of ERK5 and its downstream target, activator protein 1 (AP-1), is a critical step in this process.[1]

References

- 1. This compound Induces Epithelial-Mesenchymal Transition of Human Bladder Cancer Cells through Activation of ERK5 Pathway -Molecules and Cells [koreascience.kr]

- 2. Human N-acetylation of this compound: role of NAT1 and NAT2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound Induces Epithelial-Mesenchymal Transition of Human Bladder Cancer Cells through Activation of ERK5 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. NADPH-dependent oxidation of this compound by rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Carcinogenicity Studies - IITRI [iitri.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. docsdrive.com [docsdrive.com]

- 11. This compound and Dyes Metabolized to this compound - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. HEALTH EFFECTS - Toxicological Profile for this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

The Benzidine Rearrangement: A Core Mechanistic Guide for Drug Development Professionals

An In-depth Technical Guide on the Core Mechanism, Kinetics, and Experimental Evidence of the Benzidine Rearrangement

The this compound rearrangement, a classic and mechanistically rich reaction in organic chemistry, has been a subject of fascination and intense study for over a century. This acid-catalyzed transformation of hydrazobenzenes into various diaminobiphenyls and other products continues to be relevant in contemporary organic synthesis and is of particular interest to researchers in drug development for the synthesis of complex molecular scaffolds. This technical guide provides a comprehensive overview of the core mechanistic principles, supported by quantitative kinetic data and detailed experimental protocols.

The Mechanistic Landscape: From Sigmatropic Shifts to Cation Radicals

The mechanism of the this compound rearrangement is nuanced, with the product distribution being highly dependent on the substrate structure and reaction conditions. Several key mechanistic pathways have been proposed and substantiated through extensive experimental and computational studies.

Under acidic conditions, the substrate, a 1,2-diphenylhydrazine derivative, is typically protonated once or twice.[1][2] The subsequent rearrangement is understood to proceed primarily through a [3][3] sigmatropic rearrangement , a concerted process involving a ten-electron transition state.[4] This pathway leads to the formation of the eponymous this compound (4,4'-diaminobiphenyl).

However, the reaction manifold is more complex. When the para positions of the aromatic rings are blocked, a [2][2] sigmatropic rearrangement (akin to a diaza-Cope rearrangement) can occur, yielding an o-semidine. Further complexity arises from the proposed involvement of a π-complex intermediate , first suggested by Dewar, where the two aromatic rings are stacked and interact through their π-systems.[4]

More recent computational studies have refined this picture, suggesting a multi-step mechanism involving dication diradical intermediates .[5] In this model, the diprotonated hydrazine undergoes N-N bond homolysis to form a radical cation pair held within a solvent cage, which then recombines to form the C-C bond.

Furthermore, the formation of o- and p-semidines and diphenylines can also be explained by N[2]-sigmatropic shifts .[3] Experimental and computational evidence suggests that the o-semidine is formed via a single N[2]-shift, while the p-semidine arises from a tandem N[2]/N[2]-sigmatropic shift sequence. The formation of diphenyline is proposed to occur through a cascade of N[2]/[2][2]-sigmatropic shifts.[3]

The intramolecular nature of the rearrangement has been unequivocally demonstrated through crossover experiments . When two different hydrazobenzenes are rearranged in the same solution, no crossover products are formed, indicating that the fragments of a cleaved molecule do not freely diffuse into the bulk solution but rather recombine within a solvent cage.

The potential involvement of radical intermediates has been investigated using radical trapping experiments . The absence of trapped radical products in many cases supports a concerted or caged-radical mechanism rather than a pathway involving free radicals.[3]

Quantitative Insights: Kinetic Isotope Effect Studies

Kinetic isotope effect (KIE) studies have been instrumental in elucidating the nature of the transition state in the this compound rearrangement. The measurement of heavy-atom KIEs, in particular, provides a powerful tool to probe the extent of bond breaking and bond making in the rate-determining step.

A seminal study by Henry Shine and his colleagues provided crucial evidence for the concerted nature of the pathway leading to this compound. They measured the nitrogen and carbon kinetic isotope effects for the acid-catalyzed rearrangement of hydrazobenzene.

| Isotope Effect | Experimental Value | Calculated for TS(CC) | Calculated for TS(NN) |

| k(¹⁴N)/k(¹⁵N) | 1.041 | 1.032 | 1.075 |

| k(¹²C)/k(¹³C) | 1.013 | 1.050 | 1.007 |

| k(¹H)/k(²H) | 0.962 | 0.946 | 1.002 |

| Table 1: Experimental and Calculated Kinetic Isotope Effects for the this compound Rearrangement.[4] TS(CC) refers to the transition state for C-C bond formation, and TS(NN) refers to the transition state for N-N bond cleavage in a stepwise mechanism. |

The observation of significant nitrogen and carbon KIEs simultaneously is consistent with a concerted mechanism where both the N-N bond is breaking and the C-C bond is forming in the rate-determining transition state, as would be expected for a[3][3] sigmatropic rearrangement.[4] A purely stepwise mechanism, where either N-N bond cleavage or C-C bond formation is solely rate-determining, would be expected to show a significant KIE for only one of these processes.[4]

Experimental Protocols

The following are representative experimental protocols for key experiments used to investigate the this compound rearrangement mechanism.

Crossover Experiment

Objective: To determine if the rearrangement is an intra- or intermolecular process.

Procedure:

-

Equimolar amounts of two different substituted hydrazobenzenes (e.g., 2,2'-dimethylhydrazobenzene and 2,2'-diethoxyhydrazobenzene) are dissolved in a suitable solvent (e.g., 60% aqueous dioxane).

-

The solution is cooled to 0°C, and a catalytic amount of a strong acid (e.g., perchloric acid) is added.

-

The reaction is allowed to proceed for a predetermined time, after which the acid is neutralized with a base (e.g., sodium hydroxide solution).

-

The product mixture is extracted with an organic solvent (e.g., diethyl ether).

-

The organic extract is dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure.

-

The resulting product mixture is analyzed by a suitable chromatographic method (e.g., thin-layer chromatography or high-performance liquid chromatography) and spectroscopic techniques (e.g., mass spectrometry) to identify the products. The absence of crossover products (e.g., 2-methyl-2'-ethoxythis compound) confirms the intramolecular nature of the rearrangement.

Radical Trapping Experiment

Objective: To probe for the presence of free radical intermediates.

Procedure:

-

The hydrazobenzene substrate is dissolved in a solvent (e.g., ethanol) in the presence of a radical trapping agent (e.g., 2,2,6,6-tetramethylpiperidine-1-oxyl, TEMPO).

-

The rearrangement is initiated by the addition of acid.

-

The reaction is monitored for the formation of the expected rearrangement products and any products resulting from the trapping of radical intermediates by TEMPO.

-

Analysis of the reaction mixture is typically performed using mass spectrometry to detect the mass of the putative trapped species. The absence of such species suggests that free radicals are not significantly involved in the main reaction pathway.[3]

Kinetic Isotope Effect Measurement

Objective: To determine the kinetic isotope effects to gain insight into the transition state structure.

Procedure:

-

Synthesize the isotopically labeled hydrazobenzene (e.g., [¹⁵N,¹⁵N']-hydrazobenzene or [4,4'-¹³C₂]-hydrazobenzene).

-

Prepare two parallel reactions, one with the unlabeled hydrazobenzene and one with the isotopically labeled compound, under identical conditions (concentration, temperature, acid catalysis).

-

The rates of the reactions are measured by monitoring the disappearance of the starting material or the appearance of the product over time using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

The rate constants (k_light and k_heavy) are determined from the kinetic data.

-

The kinetic isotope effect is calculated as the ratio k_light / k_heavy.

Mechanistic and Experimental Flow Diagrams

The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways and a typical experimental workflow for studying the this compound rearrangement.

Caption: Core mechanistic pathways in the this compound rearrangement.

Caption: General experimental workflow for studying the rearrangement.

Conclusion

The this compound rearrangement remains a cornerstone of organic chemistry, offering a rich playground for mechanistic investigation. For drug development professionals, a deep understanding of its intricacies is crucial for predicting product outcomes, optimizing reaction conditions, and designing novel synthetic routes to complex, biologically active molecules. The interplay of concerted pericyclic reactions, the potential involvement of novel intermediates like π-complexes and cation radicals, and the power of kinetic isotope effects to dissect transition states highlight the sophistication of this classic transformation.

References

- 1. Mechanism of this compound and semidine rearrangements. Part XVIII. Kinetics and products of the acid conversion of 4-acetamidohydrazobenzene, products from 4-aminohydrazobenzene, normality of p-semidine formation, and crossed redox analogues of disproportionation - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

Carcinogenic mechanism of benzidine and its derivatives

An in-depth technical guide on the carcinogenic mechanism of benzidine and its derivatives for researchers, scientists, and drug development professionals.

Abstract

This compound and its derivatives represent a class of aromatic amines that have been extensively used in the chemical industry, particularly in the synthesis of dyes. However, their profound carcinogenic properties have necessitated a thorough understanding of their mechanism of action. This technical guide provides a comprehensive overview of the carcinogenic mechanism of this compound and its derivatives, focusing on their metabolic activation, formation of DNA adducts, and the subsequent cellular and molecular events that lead to tumorigenesis. It is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment.

Introduction

This compound-based compounds have been classified as Group 1 carcinogens by the International Agency for Research on Cancer (IARC), meaning they are carcinogenic to humans. Occupational exposure to these compounds has been strongly linked to an increased risk of bladder cancer. The carcinogenicity of these compounds is not direct but requires metabolic activation to reactive intermediates that can interact with cellular macromolecules, primarily DNA.

Metabolic Activation

The metabolic activation of this compound and its derivatives is a multi-step process involving several enzymatic systems. The primary pathway involves N-acetylation and N-hydroxylation.

2.1. N-Acetylation: The initial step in the metabolism of this compound is often N-acetylation, catalyzed by N-acetyltransferases (NATs). Humans express two NAT isoenzymes, NAT1 and NAT2. The rate of acetylation is genetically determined, leading to "fast," "intermediate," and "slow" acetylator phenotypes. Slow acetylators are at a higher risk for this compound-induced bladder cancer due to a higher concentration of the unacetylated amine reaching the bladder.

2.2. N-Oxidation and Hydroxylation: Cytochrome P450 enzymes, particularly CYP1A2, catalyze the N-oxidation of this compound to N-hydroxy-benzidine. This is a critical activation step. In the acidic environment of the urine, the N-hydroxy metabolite can be protonated to form a reactive nitrenium ion.

2.3. Peroxidation: In extrahepatic tissues like the bladder, peroxidases such as prostaglandin H synthase can also contribute to the activation of this compound. This pathway is particularly relevant in the target organ for this compound-induced carcinogenicity.

Below is a diagram illustrating the metabolic activation pathway of this compound.

Caption: Metabolic activation pathway of this compound.

DNA Adduct Formation and Mutagenesis

The ultimate carcinogenic metabolites, the nitrenium ions, are highly electrophilic and readily react with nucleophilic sites on DNA bases. The major DNA adduct formed by this compound is at the C8 position of guanine, resulting in N-(deoxyguanosin-8-yl)-benzidine.

These bulky adducts distort the DNA helix, leading to errors during DNA replication and repair. If not repaired, these adducts can lead to specific mutational signatures, including G:C to T:A transversions. These mutations can occur in critical genes such as the p53 tumor suppressor gene and oncogenes of the Ras family, leading to uncontrolled cell proliferation and tumor formation.

The following diagram illustrates the process from DNA adduct formation to tumor initiation.

Caption: From DNA adduct formation to tumor initiation.

Quantitative Data on Carcinogenicity

The carcinogenic potency of this compound and its derivatives can vary significantly. The following table summarizes tumor incidence data from animal studies.

| Compound | Species | Route of Administration | Target Organ | Tumor Incidence (%) |

| This compound | Rat | Oral | Liver | 80-100 |

| This compound | Mouse | Oral | Liver | 90-100 |

| This compound | Hamster | Oral | Bladder | 60-80 |

| 3,3'-Dichlorothis compound | Rat | Oral | Liver | 70-90 |

| 3,3'-Dimethylthis compound | Rat | Oral | Intestine | 50-70 |

| 3,3'-Dimethoxythis compound | Rat | Oral | Zymbal's gland | 40-60 |

Experimental Protocols

5.1. 32P-Postlabeling Assay for DNA Adduct Detection

This highly sensitive method is used to detect and quantify DNA adducts.

Protocol:

-

DNA Isolation: Isolate DNA from target tissues of animals exposed to the test compound.

-

DNA Hydrolysis: Digest the DNA to individual deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

-

Adduct Enrichment: Enrich the adducted nucleotides from the normal nucleotides.

-

32P-Labeling: Label the 3'-phosphate of the adducted nucleotides with 32P from [γ-32P]ATP using T4 polynucleotide kinase.

-

Chromatography: Separate the 32P-labeled adducts by multidirectional thin-layer chromatography (TLC).

-

Detection and Quantification: Detect the radiolabeled adducts by autoradiography and quantify them using a phosphorimager.

5.2. High-Performance Liquid Chromatography (HPLC) for Metabolite Analysis

HPLC is used to separate and quantify this compound and its metabolites in biological samples.

Protocol:

-

Sample Preparation: Extract the metabolites from urine, plasma, or tissue homogenates using solid-phase or liquid-liquid extraction.

-

Chromatographic Separation: Inject the extracted sample into an HPLC system equipped with a C18 reverse-phase column. Use a gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: Detect the separated metabolites using a UV detector or a mass spectrometer for more specific identification and quantification.

The following diagram shows a general workflow for studying this compound carcinogenicity.

Caption: General experimental workflow.

Signaling Pathways in this compound-Induced Carcinogenesis

This compound-induced DNA damage can trigger several signaling pathways involved in cell cycle control, DNA repair, and apoptosis. Chronic exposure and the resulting accumulation of mutations can lead to the deregulation of these pathways.

-

p53 Signaling: Mutations in the TP53 gene are common in bladder cancer. This compound-induced DNA damage can activate the p53 pathway, leading to cell cycle arrest or apoptosis. However, mutations in p53 can abrogate this response, allowing cells with damaged DNA to proliferate.

-

Ras Signaling: Activating mutations in Ras oncogenes are also found in bladder tumors. These mutations can lead to constitutive activation of downstream signaling pathways that promote cell growth and proliferation.

Conclusion

The carcinogenic mechanism of this compound and its derivatives is a complex process initiated by metabolic activation to reactive intermediates that form DNA adducts. These adducts lead to mutations in critical genes, ultimately resulting in the deregulation of cellular signaling pathways and the development of cancer. A thorough understanding of this mechanism is crucial for risk assessment and the development of strategies to prevent human cancers associated with exposure to these hazardous compounds. This guide provides a foundational understanding for researchers and professionals working in this field.

Metabolic Activation Pathways of Benzidine In Vivo: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzidine, a synthetic aromatic amine, has been classified as a known human carcinogen, with compelling evidence linking occupational exposure to an increased risk of bladder cancer.[1][2] Its carcinogenicity is not a direct effect of the compound itself but rather a consequence of its metabolic activation in vivo to reactive electrophilic intermediates that can form covalent adducts with cellular macromolecules, including DNA.[3] Understanding the intricate pathways of this compound metabolism is paramount for assessing its carcinogenic risk, developing preventative strategies, and designing safer industrial chemicals. This technical guide provides an in-depth overview of the in vivo metabolic activation pathways of this compound, focusing on the key enzymatic reactions, the formation of reactive metabolites, and the subsequent generation of DNA adducts. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in toxicology, pharmacology, and drug development.

Core Metabolic Activation Pathways

The bioactivation of this compound is a multi-step process primarily occurring in the liver, with further activation possible in extrahepatic tissues such as the bladder epithelium.[4][5] Two principal pathways are responsible for the conversion of this compound into genotoxic metabolites: N-acetylation and peroxidative oxidation .

N-Acetylation Pathway

The N-acetylation pathway is a critical route in the metabolism of this compound. This process is catalyzed by two polymorphic N-acetyltransferase enzymes, NAT1 and NAT2.[2]

-

Monoacetylation: this compound is first acetylated to form N-acetylthis compound (ABZ).[2]

-

Diacetylation: ABZ can be further acetylated to form N,N'-diacetylthis compound (DABZ). While diacetylation is generally considered a detoxification step, monoacetylation is a crucial step towards activation.[6]

-

N-Hydroxylation: The key activation step in this pathway is the N-hydroxylation of ABZ by cytochrome P450 enzymes (primarily CYP1A2) in the liver to form N-hydroxy-N'-acetylthis compound.[2]

-

O-Acetylation/Sulfonation: In the bladder epithelium, the N-hydroxy-N'-acetylthis compound can undergo O-acetylation by NATs or O-sulfonation by sulfotransferases to form unstable esters.

-

Nitrenium Ion Formation: These esters can spontaneously decompose to form a highly reactive arylnitrenium ion, which is a potent electrophile that can bind to DNA.

Peroxidative Activation Pathway

Peroxidases, such as prostaglandin H synthase (PHS) and myeloperoxidase (MPO), play a significant role in the activation of this compound, particularly in extrahepatic tissues like the bladder epithelium where P450 activity may be low.[4][7][8]

-

One-Electron Oxidation: Peroxidases catalyze the one-electron oxidation of this compound to a free radical cation.[7]

-

Two-Electron Oxidation: Further oxidation leads to the formation of a two-electron oxidation product, this compound-diimine.

-

DNA Adduct Formation: Both the free radical cation and the diimine are electrophilic and can react directly with DNA to form adducts.[7]

Reactive Metabolites and DNA Adducts

The metabolic activation of this compound culminates in the formation of highly reactive electrophiles that can covalently bind to DNA, forming DNA adducts. These adducts, if not repaired, can lead to mutations during DNA replication, initiating the process of carcinogenesis. The major and most well-characterized DNA adduct formed from this compound is N'-(deoxyguanosin-8-yl)-N-acetylthis compound (dG-C8-ABZ) .[2][9][10] This adduct is considered a key biomarker of this compound exposure and carcinogenic risk. Other adducts, such as those formed from the reaction of this compound-diimine with DNA, have also been identified.[9]

Data Presentation

Table 1: Kinetic Parameters of Enzymes Involved in this compound Metabolism

| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Source |

| Human NAT1 | This compound | 254 ± 38 | Higher than NAT2 | [11] |

| Human NAT2 | This compound | 33.3 ± 1.5 | Lower than NAT1 | [11] |

| Human NAT1 | N-acetylthis compound | 1380 ± 90 | Higher than NAT2 | [11] |

| Human NAT2 | N-acetylthis compound | 471 ± 23 | Lower than NAT2 | [11] |

| Human Liver Microsomes (UGT) | This compound | 800 ± 60 | 4.2 ± 0.7 | [4] |

| Porcine Urinary Bladder Epithelial Cells | This compound to N-acetylthis compound | 56.4 | 7.05 nmol/h per 106 cells | [6] |

Table 2: Levels of this compound Metabolites and DNA Adducts in Exposed Workers

| Analyte | Matrix | Concentration/Level | Population | Source |

| This compound | Urine | 1 to 112 µg/L | Manufacturing plant workers | [3] |

| N-acetylthis compound | Urine | Detected in all samples | Workers exposed to Direct Black 38 | [12] |

| N,N'-diacetylthis compound | Urine | Detected in all samples | Workers exposed to Direct Black 38 | [12] |

| Free this compound | Urine | Inversely correlated with urine pH | Exposed workers | [13] |

| Free N-acetylthis compound | Urine | Inversely correlated with urine pH | Exposed workers | [13] |

| N'-dG-C8-ABZ Adducts | Exfoliated urothelial cells | 10-fold higher in acidic urine (pH < 6) | Exposed workers | [13] |

Mandatory Visualization

Experimental Protocols

In Vitro Metabolism of this compound using Human Liver Slices

This protocol is adapted from studies investigating the formation of this compound metabolites in human liver tissue.[14]

Objective: To determine the metabolic profile of this compound in a system that maintains the cellular architecture and enzyme activities of the human liver.

Materials:

-

Human liver tissue (obtained from ethically approved sources)

-

Krumdieck tissue slicer or similar device

-

Williams' Medium E supplemented with gentamicin, insulin, and dexamethasone

-

[3H]this compound or unlabeled this compound

-

6-well culture plates

-

Carbogen gas (95% O2 / 5% CO2)

-

High-performance liquid chromatography (HPLC) system with a radiochemical detector or UV detector

-

Scintillation counter

Procedure:

-

Slice Preparation:

-

Prepare fresh human liver slices (approximately 200-250 µm thick) using a Krumdieck tissue slicer in ice-cold Krebs-Henseleit buffer.

-

Immediately transfer the slices to individual wells of a 6-well plate containing 2 mL of pre-warmed Williams' Medium E.

-

-

Incubation:

-

Sample Collection and Analysis:

-

At the end of the incubation, collect the medium and the liver slices separately.

-

Homogenize the liver slices.

-

Extract the metabolites from the medium and the homogenized slices using an appropriate organic solvent (e.g., ethyl acetate).

-

Analyze the extracts by HPLC to separate and quantify this compound and its metabolites (N-acetylthis compound, N,N'-diacetylthis compound, and glucuronide conjugates).

-

If using radiolabeled this compound, collect fractions from the HPLC and determine the radioactivity using a scintillation counter.

-

32P-Postlabeling Assay for this compound-DNA Adducts

This protocol is a generalized procedure based on the principles of the 32P-postlabeling assay, a highly sensitive method for detecting DNA adducts.[15][16][17][18]

Objective: To detect and quantify this compound-DNA adducts in biological samples (e.g., exfoliated urothelial cells, white blood cells).

Materials:

-

DNA sample (1-10 µg)

-

Micrococcal nuclease and spleen phosphodiesterase

-

Nuclease P1

-

T4 polynucleotide kinase

-

[γ-32P]ATP (high specific activity)

-

Polyethyleneimine (PEI)-cellulose thin-layer chromatography (TLC) plates

-

Phosphorimager or autoradiography film

Procedure:

-

DNA Digestion:

-

Digest the DNA sample to normal and adducted deoxynucleoside 3'-monophosphates using a mixture of micrococcal nuclease and spleen phosphodiesterase.

-

-

Adduct Enrichment (Optional but Recommended):

-

Treat the digest with nuclease P1 to dephosphorylate the normal nucleotides to deoxynucleosides, leaving the bulky aromatic adducts intact as dinucleotides. This step enhances the sensitivity of the assay.

-

-

32P-Labeling:

-

Label the 5'-hydroxyl group of the adducted nucleotides with 32P by incubating with [γ-32P]ATP and T4 polynucleotide kinase.

-

-

TLC Separation:

-

Apply the 32P-labeled adducts to a PEI-cellulose TLC plate.

-

Develop the chromatogram in multiple dimensions using different solvent systems to achieve separation of the adducted nucleotides from the excess [γ-32P]ATP and normal nucleotides.

-

-

Detection and Quantification:

-

Visualize the separated adducts by autoradiography or using a phosphorimager.

-

Quantify the amount of radioactivity in the adduct spots to determine the level of DNA adducts, typically expressed as relative adduct labeling (RAL) – the ratio of adducted nucleotides to total normal nucleotides.

-

This compound Metabolism Assay using Ram Seminal Vesicle Microsomes

This protocol is based on studies utilizing ram seminal vesicle microsomes as a rich source of prostaglandin H synthase (PHS) for in vitro metabolism studies.[6][19]

Objective: To investigate the peroxidative metabolism of this compound by PHS.

Materials:

-

Ram seminal vesicle microsomes (commercially available or prepared in-house)

-

This compound or [14C]this compound

-

Arachidonic acid (as a source of prostaglandin G2, the hydroperoxide substrate for PHS) or hydrogen peroxide

-

Calf thymus DNA (as a trapping agent for reactive metabolites)

-

Reaction buffer (e.g., Tris-HCl, pH 7.4)

-

HPLC system

-

Scintillation counter (if using radiolabeled substrate)

Procedure:

-

Reaction Setup:

-

In a reaction tube, combine the ram seminal vesicle microsomes, this compound (or [14C]this compound), and calf thymus DNA in the reaction buffer.

-

-

Initiation of Reaction:

-

Initiate the reaction by adding arachidonic acid or hydrogen peroxide.

-

Incubate the mixture at 37°C for a specified time.

-

-

Termination and Extraction:

-

Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

-

Isolate the DNA by precipitation with ethanol.

-

-

Analysis:

-

Analyze the organic extract by HPLC to determine the extent of this compound metabolism by measuring the disappearance of the parent compound.

-

If using [14C]this compound, quantify the amount of radioactivity covalently bound to the isolated DNA using a scintillation counter to assess the formation of DNA adducts.

-

Conclusion

The metabolic activation of this compound is a complex process involving multiple enzymatic pathways that ultimately lead to the formation of genotoxic DNA adducts. The N-acetylation pathway, initiated in the liver and completed in the bladder, and the peroxidase-catalyzed pathway in extrahepatic tissues are both critical to its carcinogenicity. This technical guide has provided a detailed overview of these pathways, supported by quantitative data and established experimental protocols. A thorough understanding of these mechanisms is essential for researchers and professionals working to mitigate the health risks associated with this compound and to develop safer chemical alternatives. Further research into the interplay between these pathways and the influence of genetic polymorphisms will continue to refine our understanding of individual susceptibility to this compound-induced carcinogenesis.

References

- 1. Figure 3-3, Metabolic Schemes for this compound - Toxicological Profile for this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. Human liver glucuronidation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Oxidative activation of this compound and its derivatives by peroxidases. | Semantic Scholar [semanticscholar.org]

- 6. Comparative metabolic activation of this compound and N-acetylthis compound by prostaglandin H synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Prostaglandin H synthase metabolism of the urinary bladder carcinogens this compound and ANFT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Oxidative activation of this compound and its derivatives by peroxidases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metabolism of N-acetylthis compound and initiation of bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The impact of interindividual variation in NAT2 activity on this compound urinary metabolites and urothelial DNA adducts in exposed workers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Acetyl coenzyme A kinetic studies on N-acetylation of environmental carcinogens by human N-acetyltransferase 1 and its NAT1*14B variant [frontiersin.org]

- 12. This compound and its acetylated metabolites in the urine of workers exposed to Direct Black 38 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Acidic urine pH is associated with elevated levels of free urinary this compound and N-acetylthis compound and urothelial cell DNA adducts in exposed workers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. N-acetylthis compound and N,N'-diacetylthis compound formation by rat and human liver slices exposed to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The 32P-postlabeling assay for DNA adducts | Springer Nature Experiments [experiments.springernature.com]

- 16. The analysis of DNA adducts: The transition from 32P-postlabeling to mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Microsomes, Ram Seminal Vessicles | Oxford Biomedical Research [oxfordbiomed.com]

Structure-Activity Relationships of Benzidine Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of benzidine and its analogs, with a primary focus on their genotoxicity and emerging anticancer properties. This compound, a known human bladder carcinogen, serves as a crucial scaffold for understanding how molecular modifications influence biological activity. Understanding these relationships is paramount for designing safer industrial chemicals and for the rational design of novel therapeutic agents.

Mechanism of Action: The Genotoxic Pathway

The carcinogenicity of many this compound analogs is not inherent to the parent molecule but is a consequence of metabolic activation into reactive electrophiles that can form covalent adducts with DNA. This process is a multi-step enzymatic cascade primarily occurring in the liver, but also potentially in target tissues like the urothelial lining of the bladder.

The key metabolic pathway involves an initial N-oxidation, followed by further enzymatic modifications, leading to the formation of a highly reactive nitrenium ion, which is considered the ultimate carcinogen.

Metabolic Activation Signaling Pathway

A Technical Guide to the Historical Uses of Benzidine in Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzidine, a synthetic aromatic amine, historically held a significant position in the landscape of chemical synthesis. Its unique structure and reactivity made it a versatile precursor for a range of compounds, most notably azo dyes. However, the discovery of its carcinogenic properties led to a steep decline in its use. This technical guide provides an in-depth exploration of the historical applications of this compound in chemical synthesis, offering detailed experimental protocols, quantitative data, and workflow diagrams for key processes. This document is intended for an audience of researchers, scientists, and drug development professionals, providing a comprehensive historical and technical perspective on this once-pivotal chemical.

Synthesis of this compound: The this compound Rearrangement

The primary method for synthesizing this compound is the this compound rearrangement, a classic acid-catalyzed intramolecular rearrangement of 1,2-diphenylhydrazine (hydrazobenzene). This reaction is a cornerstone of aromatic chemistry and proceeds via a[1][1] sigmatropic rearrangement.[2][3]

Experimental Protocol: The this compound Rearrangement

While specific industrial-scale protocols are proprietary and have largely been discontinued due to safety concerns, a representative laboratory-scale procedure is outlined below.

Materials:

-

Nitrobenzene

-

Zinc dust

-

Sodium hydroxide solution

-

Ethanol

-

Concentrated hydrochloric acid

Procedure:

-

Reduction of Nitrobenzene to Hydrazobenzene: In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, a mixture of nitrobenzene, ethanol, and water is heated. Zinc dust and a concentrated solution of sodium hydroxide are added portion-wise to control the exothermic reaction. The reaction mixture is refluxed until the characteristic red color of azoxybenzene and azobenzene disappears, indicating the formation of hydrazobenzene.

-

Rearrangement to this compound: The ethanolic solution of hydrazobenzene is cooled and carefully acidified with concentrated hydrochloric acid. The mixture is then heated, typically on a steam bath. The hydrazobenzene undergoes rearrangement to form this compound dihydrochloride, which precipitates from the acidic solution.

-

Isolation and Purification: The precipitated this compound dihydrochloride is collected by filtration, washed with dilute hydrochloric acid, and then with cold water. The free base, this compound, can be obtained by neutralizing the dihydrochloride salt with a base, such as sodium carbonate, followed by recrystallization from hot water or ethanol.

Yield:

Historical literature suggests that yields for the this compound rearrangement can be quite high, often exceeding 80-90% under optimized conditions. However, the formation of byproducts such as diphenyline is common.

Logical Workflow for this compound Synthesis